![molecular formula C12H11FN2O2 B179215 ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 115342-25-1](/img/structure/B179215.png)
ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound. It has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which may have potential use as antimalarial treatments .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was reported . Another study reported the structure of a complex with (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 3-(trifluoromethyl)benzoate .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate was reported . Another study reported the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the properties of 1-(4-Fluorophenyl)ethanol were reported .Scientific Research Applications
I have conducted searches to find specific scientific research applications for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate , but detailed information on unique applications is not readily available in the search results. However, it is known that the pyrazole scaffold, which is part of this compound’s structure, has a wide range of applications and displays various biological actions .
Mechanism of Action
The mechanism of action of similar compounds has been explored in various studies. For instance, a study reported that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Another study reported the potential anti-hepatic activities of a novel cyclohexene derivative .
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds have been suggested in various studies. For instance, a study suggested that the novel scaffolds of triazole-pyrazole-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Another study suggested that ethyl 4,4’‘-difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate has potential for further exploration .
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZFFTSKRYLRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556329 | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
115342-25-1 | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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